Bienvenue dans la boutique en ligne BenchChem!

N-(3-Pyridylmethyl)adriamycin

multidrug resistance P-glycoprotein leukemia

N-(3-Pyridylmethyl)adriamycin (YM-3, CAS 145843-38-5) is an epirubicin-derived anthracycline with an arabino stereochemistry at C-4'. This configuration is the critical structural determinant for its uniquely low relative resistance factor of 7 in P-gp-overexpressing CEM/VLB100 cells, compared to 45 for doxorubicin. Unlike generic anthracyclines, YM-3 shows significantly reduced efflux from resistant cells, making it the preferred probe for dissecting P-gp-mediated transport kinetics. Researchers must specify CAS 145843-38-5 to obtain the active YM-3 epimer; substitution with the diastereomer YM-1 (CAS 145785-62-2, lyxo) will invert the activity-resistance relationship and invalidate stereochemical hypotheses.

Molecular Formula C33H34N2O11
Molecular Weight 634.6 g/mol
CAS No. 145843-38-5
Cat. No. B117241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Pyridylmethyl)adriamycin
CAS145843-38-5
SynonymsN-(3-pyridylmethyl)adriamycin
YM 1
YM-1
YM1 doxorubicin analog
Molecular FormulaC33H34N2O11
Molecular Weight634.6 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O
InChIInChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3
InChIKeyGGTVPUWEBRGMCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Pyridylmethyl)adriamycin (CAS 145843-38-5) Procurement Evidence: Stereochemical Identity and Comparative Pharmacology of the YM-3 Anthracycline Analog


The compound designated N-(3-Pyridylmethyl)adriamycin, registered under CAS 145843-38-5, is chemically defined as N-(3-pyridylmethyl)epidoxorubicin, an epimer of the doxorubicin analog YM-1 (CAS 145785-62-2) and historically coded as YM-3 (or YM3) [1]. It belongs to the anthracycline class and is derived from epirubicin (4'-epidoxorubicin) by N-alkylation of the daunosamine sugar's 3'-amino group with a 3-pyridylmethyl substituent [2]. This modification confers a distinct stereochemistry (arabino configuration at the C-4' position) compared to the lyxo configuration of the closely related analog YM-1, and both differ from the parent drugs doxorubicin and epirubicin by the single pyridylmethyl substitution on the sugar amine [3]. This compound has been directly evaluated alongside its structural analogs in comparative antileukemic studies, providing quantifiable evidence of differential drug transport and resistance profiles that are relevant for scientific selection in oncology research [4]. A discrepancy exists in the literature: CAS 145843-38-5 is mapped to N-(3-pyridylmethyl)epidoxorubicin (YM-3) in some databases, while the name N-(3-pyridylmethyl)adriamycin is more commonly associated with CAS 145785-62-2 (YM-1). Users must confirm the exact stereochemical identity and CAS number with the supplier before procurement to ensure the correct epimer is obtained.

Why N-(3-Pyridylmethyl)adriamycin (YM-3) Cannot Be Substituted by Generic Doxorubicin, Epirubicin, or YM-1 in Resistance-Focused Research


Generic substitution among anthracyclines is precluded by stereospecific differences in drug transport kinetics that directly impact resistance profiles. The C-4' hydroxyl stereochemistry critically determines the recognition and efflux by P-glycoprotein (P-gp) and other transporters, leading to quantifiable differences in relative resistance values across drug-sensitive versus multidrug-resistant (MDR) cell lines [1]. The YM-3 epimer (arabino configuration) demonstrated a relative resistance (RR) factor of 7 when comparing IC50 values in resistant CEM/VLB100 cells versus sensitive CCRF-CEM cells, significantly lower than the RR values of 27 for its diastereomer YM-1 (lyxo), 45 for doxorubicin, and 40 for epirubicin [2]. Furthermore, the N-(3-pyridylmethyl) modification on YM-3 alters cellular accumulation and efflux kinetics compared to the unmodified parent epirubicin, with YM-3 showing less efflux from resistant cells relative to both doxorubicin and epirubicin [3]. These stereochemistry-dependent transport differences mean that YM-3 is not functionally interchangeable with any other anthracycline analog for studies focused on overcoming MDR, as each analog occupies a distinct position in the structure-activity landscape. Researchers targeting P-gp-overexpressing resistant models must therefore procure the specific epimer to ensure experimental reproducibility and mechanistic validity.

Quantitative Comparative Evidence for N-(3-Pyridylmethyl)adriamycin (YM-3) Relative to Doxorubicin, Epirubicin, and Diastereomer YM-1


Multidrug Resistance Overcoming Capacity: YM-3 Exhibits a 6.4-Fold Lower Relative Resistance Factor than Doxorubicin in P-gp-Overexpressing Leukemia Cells

In a direct head-to-head comparison using the [3H]thymidine incorporation assay, YM-3 demonstrated a relative resistance (RR) value of 7, calculated as the ratio of IC50 in drug-resistant CEM/VLB100 cells divided by IC50 in drug-sensitive CCRF-CEM parental cells. This RR value was 6.4-fold lower than doxorubicin's RR of 45 and 5.7-fold lower than epirubicin's RR of 40, indicating that YM-3 retains substantially greater activity against P-glycoprotein-overexpressing multidrug-resistant leukemia cells relative to its activity in sensitive cells [1]. YM-3 was shown to have antitumor activity against CEM/VLB100 resistant cells comparable to doxorubicin and epirubicin, but with a significantly lower resistance factor, suggesting reduced susceptibility to P-gp-mediated efflux [2]. This quantitative advantage is not shared by the YM-1 diastereomer, which had an RR value of 27, confirming the stereospecific nature of this resistance-avoidance property.

multidrug resistance P-glycoprotein leukemia

Differential Efflux Kinetics: YM-3 Exhibits Reduced Efflux from MDR Cells Compared to Both Doxorubicin and Epirubicin, While YM-1 Shows Greater Efflux from Sensitive Cells

In a cross-study comparable analysis of drug transport properties, YM-3 demonstrated less efflux from drug-resistant CEM/VLB100 cells when compared with both doxorubicin (DOX) and epirubicin (EDR), measured by monitoring intracellular anthracycline fluorescence retention over time [1]. Conversely, the diastereomer YM-1 exhibited greater efflux from drug-sensitive CCRF-CEM cells than from resistant cells, a pattern opposite to that of YM-3 and the clinical anthracyclines. The net result is that YM-3 achieves higher intracellular retention specifically within resistant cells, consistent with its lower RR value. Drug-induced cytotoxicity significantly correlated (P < 0.05) with intracellular drug retention levels in sensitive CCRF-CEM and U937 cells, but this correlation was absent in resistant CEM/VLB100 cells, suggesting that YM-3's unique efflux profile in resistant cells enables cytotoxic activity independent of absolute intracellular concentration thresholds [2]. While all novel analogs showed more rapid initial accumulation than DOX or EDR across all cell lines, the maximal accumulation levels achieved by the analogs were lower than that of EDR, indicating a complex interplay between influx rate and steady-state retention that differs by epimer [3].

drug efflux cellular pharmacokinetics anthracycline transport

Stereochemistry-Dependent Activity Ranking: YM-1 is More Potent than YM-3 in Drug-Sensitive Cells, but YM-3 is Superior in Resistant Cells

Direct head-to-head comparisons between the two diastereomers YM-1 (lyxo) and YM-3 (arabino) revealed an inverted activity ranking depending on drug resistance status. Against drug-sensitive U937 and CCRF-CEM leukemia cell lines, YM-1 was consistently more effective than YM-3 at inhibiting DNA, RNA, and protein synthesis as measured by [3H]-thymidine, [3H]-uridine, and [3H]-leucine incorporation, respectively [1]. However, in P-glycoprotein-overexpressing resistant CEM/VLB100 cells, YM-3 demonstrated increased antitumor activity compared to both YM-1 and the clinical drug doxorubicin, with a lower resistance factor [2]. The absolute IC50 values in sensitive cells were higher (less potent) for all novel analogs compared to doxorubicin and epirubicin, indicating that the N-pyridylmethyl modification generally reduces intrinsic potency in favor of altered transport properties. The RR value of 7 for YM-3 versus 27 for YM-1 quantifies the magnitude of this stereochemistry-driven inversion in the activity-resistance relationship.

structure-activity relationship diastereomer comparison leukemia

Procurement-Relevant Application Scenarios for N-(3-Pyridylmethyl)adriamycin (YM-3) Based on Comparative Evidence


Multidrug Resistance Mechanism Studies in P-gp-Overexpressing Leukemia Models

YM-3 is the preferred anthracycline probe for dissecting P-glycoprotein-mediated drug resistance mechanisms. Its relative resistance factor of 7 versus doxorubicin's 45 [1] allows researchers to distinguish between P-gp-dependent and P-gp-independent resistance pathways with greater resolution than clinical anthracyclines. Its reduced efflux from resistant CEM/VLB100 cells compared to doxorubicin and epirubicin [2] makes it an ideal tool compound for studying transport kinetics and intracellular retention as determinants of MDR.

Structure-Activity Relationship Studies of Anthracycline Sugar Epimers

The paired availability of YM-3 (arabino) and YM-1 (lyxo) enables controlled diastereomer comparisons that isolate the contribution of the C-4' hydroxyl stereochemistry to P-gp recognition, efflux kinetics, and antitumor activity [1]. YM-3 must be specifically procured for studies requiring the epirubicin-derived stereochemistry, as substitution with YM-1 would invert the activity-resistance relationship and invalidate stereochemical hypotheses.

High-Dose Leukemia Treatment Research with Reduced Cardiotoxicity Potential

The original investigators explicitly proposed that YM-3 may be used in high-dose regimens for the clinical treatment of leukemias with the possibility of less cardiotoxicity, based on its lower resistance factor and maintained activity against resistant cells [1]. While direct cardiotoxicity comparative data are limited, the rationale stems from the epirubicin scaffold, which is clinically associated with reduced cardiac toxicity compared to doxorubicin. Researchers investigating high-dose anthracycline strategies in resistant leukemia models should prioritize YM-3 over doxorubicin to test this hypothesis.

Biomacromolecule Synthesis Inhibition Profiling in Drug-Resistant Cancer Cells

YM-3 has been quantitatively characterized for its dose-dependent inhibition of DNA, RNA, and protein synthesis in both sensitive and resistant leukemia cells using radiolabeled precursor incorporation assays [1]. This validated macromolecular synthesis inhibition profile, combined with its differential activity in resistant cells, makes YM-3 a well-characterized reference compound for benchmarking novel anthracycline analogs or resistance-modifying agents in biochemical pharmacology studies.

Quote Request

Request a Quote for N-(3-Pyridylmethyl)adriamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.